1-phenyl-1H-1,2,3-triazole-4-carbaldehyde
Description
Significance of 1,2,3-Triazoles in Heterocyclic Chemistry
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. wikipedia.orgtandfonline.com This structural feature confers considerable stability and distinctive electronic properties, including a significant dipole moment and the capacity for hydrogen bonding. The triazole ring is characterized by having six pi electrons delocalized across the system, which imparts aromatic character. tandfonline.com
In the broader field of heterocyclic chemistry, 1,2,3-triazoles are highly valued for several reasons:
Structural Stability : Compared to other organic compounds with three adjacent nitrogen atoms, 1,2,3-triazoles are surprisingly stable. wikipedia.org They are resistant to hydrolysis under acidic or basic conditions, as well as to oxidation and reduction. researchgate.netmdpi.com This stability makes them reliable structural components in larger molecules.
Synthetic Accessibility : The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective. nih.govirjrr.com This reaction's reliability and broad functional group tolerance have greatly accelerated research into triazole-containing compounds.
Bioisosterism : In medicinal chemistry, the 1,2,3-triazole moiety is often used as a bioisostere for other chemical groups, such as amide bonds. wikipedia.orgresearchgate.net Its ability to mimic the properties of an amide while being resistant to enzymatic cleavage is a significant advantage in drug design. mdpi.com
Versatile Functionality : The triazole ring can be readily substituted, allowing for the creation of a diverse library of molecules with varied properties. nih.gov This has led to their use as building blocks for a wide array of functional materials and therapeutic agents. wikipedia.orgirjrr.com
The Role of Aldehyde Functionalities in Organic Synthesis
The aldehyde group (–CHO) is one of the most fundamental and reactive functional groups in organic synthesis. chemistrytalk.orgnumberanalytics.comwikipedia.org Characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, its reactivity is central to its utility. chemistrytalk.orgwikipedia.org
Key aspects of the aldehyde's role include:
Electrophilicity : The carbon atom of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it an excellent electrophile. britannica.com This polarity makes aldehydes highly susceptible to nucleophilic attack, a fundamental reaction for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comfiveable.me
Synthetic Versatility : Aldehydes are crucial intermediates that can be transformed into a wide range of other functional groups. numberanalytics.combritannica.com Common transformations include:
Oxidation to form carboxylic acids. numberanalytics.comfiveable.me
Reduction to yield primary alcohols. numberanalytics.com
Nucleophilic addition reactions to produce alcohols, cyanohydrins, and other derivatives. wikipedia.org
Condensation reactions , such as the aldol (B89426) condensation, to form larger, more complex molecules. wikipedia.org
Precursor for Heterocycles : The aldehyde group is a key participant in cyclization reactions to form various heterocyclic rings, further expanding its synthetic importance.
The presence of the aldehyde group in 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde provides a reactive handle for chemists to elaborate the molecule into more complex structures. mdpi.com
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its synthesis and its application as a versatile building block.
Synthesis: The most efficient reported synthesis of this compound involves the oxidation of the corresponding alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. chemicalbook.com Using manganese dioxide (MnO₂) in dichloromethane (B109758) (DCM) as the solvent provides a near-quantitative yield (99%) under mild, room-temperature conditions. chemicalbook.com Alternative historical methods involved multi-step pathways starting from sugars, but these are more complex and less common today. The foundational structure is often created via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which offers great flexibility for creating substituted analogues.
Synthetic Applications: The compound serves as a crucial intermediate for creating a variety of derivatives. mdpi.com The aldehyde functionality allows for reactions such as oxidation to the corresponding carboxylic acid, reduction to the alcohol, and various substitution and condensation reactions. A significant area of research involves using it as a precursor for 1-alkyl-4-formyl-1,2,3-triazoles, which are themselves important intermediates in medicinal chemistry. mdpi.com This transformation can be achieved through reactions with alkylamines, involving a process known as the Cornforth rearrangement. mdpi.com
| Property | Details |
| Molecular Formula | C₉H₇N₃O nih.govscbt.com |
| Molecular Weight | 173.17 g/mol nih.govscbt.com |
| Common Synthesis Method | Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol with MnO₂ chemicalbook.com |
| Key Reactive Site | Aldehyde (formyl) group mdpi.com |
| Primary Use | Synthetic intermediate mdpi.com |
Academic and Industrial Relevance of the Compound's Derivatives
The true value of this compound lies in the diverse applications of its derivatives, which span medicinal chemistry, materials science, and agrochemicals. nih.govirjrr.com The combination of the stable triazole core and a modifiable side chain has proven to be a powerful strategy for developing new functional molecules.
Medicinal Chemistry: Derivatives of 1,2,3-triazoles are a major focus of drug discovery, exhibiting a wide spectrum of biological activities. tandfonline.comnih.gov Research has shown that compounds derived from triazole carbaldehydes have potential as:
Anticancer Agents : Numerous studies have demonstrated the cytotoxic activity of 1,2,3-triazole derivatives against various cancer cell lines. tandfonline.comnih.gov The specific substitutions on the phenyl and triazole rings can be tuned to enhance potency. nih.gov
Antimicrobial and Antifungal Agents : The triazole scaffold is a well-known pharmacophore in antifungal drugs, and derivatives of this compound have been investigated for their antimicrobial properties. tandfonline.commdpi.com
Anti-inflammatory and Antituberculosis Agents : The versatility of the triazole structure has led to its exploration in developing agents against inflammation and tuberculosis. nih.govmdpi.com
Materials Science: The unique properties of the 1,2,3-triazole ring make its derivatives suitable for advanced materials.
Corrosion Inhibitors : 1,2,3-triazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys, such as steel and copper, in acidic environments. mdpi.com Their stability and ability to coordinate with metal surfaces make them ideal for this purpose. researchgate.netmdpi.com
Functional Coatings : Triazole-rich molecules are used in the design of high-performance coatings, including those with antimicrobial and self-healing properties. researchgate.net
Coordination Polymers and MOFs : The nitrogen-rich triazole ring can act as a ligand to coordinate with metal ions, making its derivatives useful for constructing metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis and sensing. researchgate.net
The academic and industrial interest in this compound and its downstream products continues to grow, driven by the straightforward and powerful chemistry that makes their synthesis accessible and their applications vast. tandfonline.comresearchgate.net
| Application Area | Examples of Derivative Functions |
| Medicinal Chemistry | Anticancer, Antifungal, Anti-inflammatory, Antitubercular agents nih.govmdpi.com |
| Materials Science | Corrosion inhibitors, Functional coatings, Components for Metal-Organic Frameworks (MOFs) researchgate.netmdpi.com |
| Agrochemicals | Development of new pesticides and herbicides nih.gov |
| Supramolecular Chemistry | Building blocks for anion and cation recognition sensors irjrr.com |
Structure
3D Structure
Properties
IUPAC Name |
1-phenyltriazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-6-12(11-10-8)9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWYVZHTYJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363146 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34296-51-0 | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Transformational Chemistry of 1 Phenyl 1h 1,2,3 Triazole 4 Carbaldehyde
Reactions at the Aldehyde Functionality
The aldehyde group, characterized by its electrophilic carbon atom, is the primary center for a wide array of chemical transformations. These reactions are fundamental to extending the molecular framework and introducing new functionalities.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. The electron-withdrawing nature of the adjacent triazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to attack by nucleophiles.
Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This transformation is typically achieved with high efficiency using standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminium hydride (LiAlH₄) in an ethereal solvent.
Grignard Additions: The reaction with organometallic reagents, such as Grignard reagents (R-MgX), provides a direct route to secondary alcohols. The organometallic carbon atom acts as a nucleophile, attacking the carbonyl carbon to form a new carbon-carbon bond.
Cyanohydrin Formation: The addition of a cyanide ion, often from sources like trimethylsilyl (B98337) cyanide (TMSCN) or a mixture of sodium cyanide (NaCN) and acid, yields a cyanohydrin. This reaction introduces both a hydroxyl group and a nitrile group, the latter of which can be further hydrolyzed to a carboxylic acid or reduced to an amine, offering significant synthetic flexibility.
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol |
| Grignard Addition | Alkyl/Aryl Magnesium Bromide (R-MgBr) | 1-(1-phenyl-1H-1,2,3-triazol-4-yl)alkanol/arylmethanol |
| Cyanohydrin Formation | Trimethylsilyl Cyanide (TMSCN) | 2-hydroxy-2-(1-phenyl-1H-1,2,3-triazol-4-yl)acetonitrile |
Condensation Reactions
Condensation reactions involving 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde are crucial for forming new carbon-carbon double bonds, providing access to a variety of unsaturated derivatives. mdpi.com
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or pyridine (B92270), and results in an α,β-unsaturated product. wikipedia.org
Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by treating a phosphonium (B103445) salt with a strong base. This reaction is particularly valuable for creating specifically substituted and located double bonds. Analogs of the title compound have been shown to undergo Wittig reactions with phosphorus ylides containing a thiophene (B33073) ring to produce triazole-thienostilbenes. researchgate.net
Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and generally less basic than a traditional ylide. wikipedia.orgorganic-chemistry.org This reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the Wittig reaction. organic-chemistry.org
Aldol (B89426) Condensation: While less commonly detailed for this specific substrate in comparison to other condensations, the aldehyde can, in principle, react with enolates derived from ketones or other aldehydes to form β-hydroxy carbonyl compounds, which may subsequently dehydrate to form α,β-unsaturated carbonyls.
Table 2: Overview of Condensation Reactions
| Reaction Name | Reactant Type | Catalyst/Base | Product Type |
|---|---|---|---|
| Knoevenagel | Active Methylene Compound | Weak amine (e.g., Piperidine) | α,β-Unsaturated compound |
| Wittig | Phosphorus Ylide | Strong base (e.g., n-BuLi) | Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | NaH, K₂CO₃, etc. | (E)-Alkene (typically) |
| Aldol | Enolate | Acid or Base | β-Hydroxy carbonyl / Enone |
Oxidation Reactions to Carboxylic Acids and Esters
The aldehyde functionality is susceptible to oxidation, providing a straightforward pathway to the corresponding carboxylic acid. A highly efficient method for this transformation involves the use of manganese dioxide (MnO₂) in a solvent like dichloromethane (B109758) (DCM), which can oxidize the precursor alcohol, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, to the aldehyde with near-quantitative yield. chemicalbook.com The aldehyde itself can be further oxidized to 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Milder reagents like silver(I) oxide (Ag₂O) can also be employed to achieve this conversion. The resulting carboxylic acid is a key intermediate for the synthesis of esters, amides, and other acid derivatives.
Cyclization Reactions Utilizing the Aldehyde for Heterocycle Annulation
The aldehyde group is a valuable handle for constructing new heterocyclic rings fused or appended to the triazole core. By reacting this compound with bifunctional nucleophiles, a variety of annulated systems can be synthesized. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyridazine (B1198779) rings, while reaction with hydroxylamine (B1172632) can be a step towards oxazine (B8389632) derivatives. These cyclization strategies significantly expand the structural diversity of compounds accessible from this triazole aldehyde.
Transformations of the 1,2,3-Triazole Ring System
While many reactions focus on the aldehyde, the triazole ring itself possesses nitrogen atoms that can participate in further chemical transformations.
N-Alkylation and N-Acylation Reactions of the Triazole Nitrogen Atoms
The 1,2,3-triazole ring contains three nitrogen atoms, but in the 1-phenyl substituted case, only the N2 and N3 atoms are available for reactions like alkylation or acylation. scielo.br
N-Alkylation: The alkylation of 1,2,3-triazoles can be a complex process, potentially yielding a mixture of N2 and N3-alkylated products. The regioselectivity of the reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the base used. scielo.brorganic-chemistry.org Reaction with an alkyl halide (e.g., methyl iodide) can lead to the formation of a quaternary 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium salt. nih.gov Studies on related NH-1,2,3-triazoles show that alkylation can be directed to the N2 position under specific conditions, such as using alcohols in the presence of an acid catalyst or employing bromo-substituted triazoles to sterically hinder attack at other nitrogens. organic-chemistry.orgbohrium.comresearchgate.net
N-Acylation: Similar to alkylation, acylation with reagents like acyl chlorides or anhydrides can occur at the available nitrogen atoms of the triazole ring. This introduces an acyl group, which can influence the electronic properties and stability of the molecule.
Table 3: Summary of N-Alkylation Studies on Related Triazoles
| Triazole System | Alkylating Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 1-methyl-4-phenyl-1H-1,2,3-triazole | Methyl Iodide | Acetonitrile, 24h | 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide | nih.gov |
| 4-bromo-NH-1,2,3-triazoles | Alkyl Halides | K₂CO₃, DMF, -10 °C | N2-alkylated product | organic-chemistry.org |
| NH-1,2,3-triazoles | Alcohols | Acid catalyst (Lewis or Brønsted) | N2-alkylated product | bohrium.comresearchgate.net |
Advanced Spectroscopic Characterization Techniques Applied to 1 Phenyl 1h 1,2,3 Triazole 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the cornerstone for determining the molecular structure of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde in solution and the solid state. A combination of one- and two-dimensional techniques allows for a complete assignment of proton, carbon, and nitrogen signals, confirmation of connectivity, and investigation of dynamic processes.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Acquisition Strategies for Structural Elucidation
One-dimensional NMR provides the fundamental chemical shift information for the magnetically active nuclei within the molecule, primarily ¹H, ¹³C, and ¹⁵N.
¹H NMR: The proton NMR spectrum provides the initial overview of the molecular structure. For this compound, the key diagnostic signals are the highly deshielded aldehyde proton and the unique triazole ring proton. The protons of the phenyl ring typically appear as a complex multiplet. In derivatives, such as oximes formed from the carbaldehyde, the core proton signals of the phenyl and triazole rings remain characteristic. mdpi.com For instance, in a derivative, the triazole C5-H proton appears as a sharp singlet around 8.00 ppm, while the phenyl protons resonate in the 7.40–7.80 ppm range. mdpi.com The aldehyde proton is expected to be a singlet located significantly downfield, typically above 10 ppm, due to the strong deshielding effect of the carbonyl group. mdpi.com
¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The most downfield signal corresponds to the aldehydic carbon, typically observed around 185 ppm. mdpi.com The carbons of the triazole ring (C4 and C5) and the phenyl ring have distinct chemical shifts. The C4 carbon, being attached to the electron-withdrawing aldehyde group, and the C5 carbon can be differentiated. In related 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons resonate at approximately 146 ppm and 122 ppm, respectively. mdpi.com The phenyl carbons show a characteristic pattern of signals in the aromatic region (typically 120-140 ppm). A ¹³C NMR spectrum for the title compound is available in spectral databases. nih.gov
¹⁵N NMR: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, its detection often requires specialized techniques like heteronuclear single quantum coherence (HSQC) or heteronuclear multiple bond correlation (HMBC) experiments, or the use of ¹⁵N-enriched samples. However, ¹⁵N NMR is invaluable for unambiguously characterizing the triazole ring. researchgate.net Theoretical and experimental studies on phenyl-triazole systems show distinct chemical shifts for the three nitrogen atoms of the 1,2,3-triazole ring, allowing for clear differentiation between isomers (e.g., 1,4- vs. 1,5-disubstitution). researchgate.netncl.res.in For a phenyl triazole thione, the nitrogen chemical shifts in solution were found to be -212.3 ppm, -174.9 ppm, and -105.9 ppm, highlighting the distinct electronic environment of each nitrogen atom within the ring system. ncl.res.in
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| ¹H | Aldehyde (-CHO) | > 10.0 | mdpi.com |
| ¹H | Triazole (C5-H) | ~ 8.0 - 8.4 | mdpi.com |
| ¹H | Phenyl (Ar-H) | ~ 7.4 - 7.8 | mdpi.com |
| ¹³C | Aldehyde (CHO) | ~ 185 | mdpi.com |
| ¹³C | Triazole (C4) | ~ 146 - 148 | mdpi.commdpi.com |
| ¹³C | Triazole (C5) | ~ 121 - 126 | mdpi.commdpi.com |
| ¹³C | Phenyl (Ar-C) | ~ 120 - 140 | mdpi.com |
| ¹⁵N | Triazole (N1, N2, N3) | -100 to -260 | ncl.res.in |
Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the ortho, meta, and para protons of the phenyl ring, helping to assign these coupled spin systems. No cross-peak would be expected for the aldehyde proton or the triazole C5-H, as they are isolated singlets.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (typically < 5 Å), providing information about the molecule's three-dimensional structure and conformation. A NOESY spectrum could reveal through-space correlations between the ortho-protons of the phenyl ring and the C5-H of the triazole ring, helping to define the relative orientation of the phenyl group with respect to the triazole plane.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu It is a powerful tool for assigning carbon signals. An HSQC spectrum would show a clear cross-peak between the C5-H proton and the C5 carbon of the triazole ring, as well as correlations for each protonated carbon in the phenyl ring. The aldehydic proton would correlate with the aldehydic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds, ²JCH and ³JCH). youtube.comsdsu.edu This technique is crucial for connecting molecular fragments. For the title compound, key HMBC correlations would include:
The aldehyde proton (CHO) to the C4 of the triazole ring (²JCH).
The triazole C5-H proton to the C4 of the triazole ring (²JCH).
The ortho-protons of the phenyl ring to the ipso-carbon attached to the triazole N1 atom (³JCH).
The triazole C5-H proton to the N1-substituted ipso-carbon of the phenyl ring, confirming the 1,4-substitution pattern. This type of correlation has been used to unambiguously establish the regiospecificity in related triazole syntheses. mdpi.com
| Experiment | Correlation Type | Key Expected Correlations for this compound |
|---|---|---|
| COSY | ¹H—¹H (2-3 bonds) | Correlations between adjacent protons on the phenyl ring (ortho-meta, meta-para). |
| NOESY | ¹H—¹H (through space) | Correlation between phenyl ortho-protons and the triazole C5-H. |
| HSQC | ¹H—¹³C (1 bond) | C5-H ↔ C5; Phenyl H ↔ Phenyl C; Aldehyde H ↔ Aldehyde C. |
| HMBC | ¹H—¹³C (2-3 bonds) | Aldehyde H ↔ C4; Triazole C5-H ↔ C4; Phenyl ortho-H ↔ Phenyl ipso-C. |
Solid-State NMR Techniques for Probing Crystalline and Amorphous Forms
While solution NMR provides data on molecules in an isotropic environment, solid-state NMR (SSNMR) offers invaluable information on the structure, polymorphism, and packing of molecules in their crystalline or amorphous forms. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to overcome the challenges of broad lines typically seen in solid samples.
SSNMR studies on related triazole systems have been used to investigate the tautomeric forms present in the solid state, which can differ from those in solution. ncl.res.in By comparing experimental solid-state ¹³C and ¹⁵N chemical shifts with those obtained from theoretical calculations (DFT), the dominant tautomer in the crystal lattice can be identified. ncl.res.in For a phenyl triazole thione, solid-state ¹³C NMR shifts for the triazole ring carbons were observed at 163.43 ppm and 149.62 ppm, showing slight differences from the solution state values and providing insight into intermolecular interactions in the solid form. ncl.res.in SSNMR can also detect the presence of different polymorphs, as distinct crystalline arrangements would lead to different chemical shifts and relaxation times.
Dynamic NMR Spectroscopy for Conformational Studies
Dynamic NMR (DNMR) is used to study time-dependent phenomena such as conformational changes or tautomeric equilibria that occur on the NMR timescale. ncl.res.in For this compound, a key dynamic process is the rotation of the phenyl ring around the C-N single bond.
Variable temperature (VT) NMR experiments can be used to study this rotation. At low temperatures, if the rotational barrier is high enough, separate signals for the ortho- and meta-protons (and carbons) might be observed if the molecule adopts a non-symmetric conformation. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals and eventually to sharp, averaged signals at higher temperatures. The coalescence temperature can be used to calculate the free energy of activation (ΔG‡) for the rotational process. Studies on related biaryl systems and complex triazole derivatives have shown that such conformational dynamics are readily studied by DNMR. scielo.br Furthermore, DNMR is a powerful tool for investigating tautomeric exchange, for example, between different N-H tautomers in related triazole systems, where the exchange rate can be manipulated by changing the temperature or solvent. ncl.res.in
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the molecular vibrations of a sample and is highly sensitive to the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups in this compound. The spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
The most prominent and easily identifiable peak will be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. The presence of the aromatic phenyl ring and the heterocyclic triazole ring gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region. The triazole ring itself has specific vibrational modes, including C=N and N-N=N stretching, which are often found in the 1200-1550 cm⁻¹ range. rsc.orgresearchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C-H Stretch | Aromatic (Phenyl & Triazole) | 3030 - 3150 | rsc.orgresearchgate.net |
| C=O Stretch | Aldehyde | ~ 1685 | minia.edu.eg |
| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 | researchgate.net |
| C=N / N=N Stretch | Triazole Ring | 1200 - 1550 | rsc.orgresearchgate.net |
| C-N Stretch | Phenyl-N (Triazole) | ~ 1180 - 1220 | rsc.org |
| =C-H Bend (oop) | Triazole Ring | ~ 830 | rsc.org |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Analysis
Raman spectroscopy is a powerful non-destructive technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule. When light interacts with the molecule, it can be scattered inelastically, resulting in energy shifts that correspond to specific vibrational frequencies of chemical bonds. The resulting Raman spectrum is a plot of intensity versus these frequency shifts (in wavenumbers, cm⁻¹).
For this compound, the Raman spectrum is expected to exhibit characteristic bands corresponding to its distinct structural components: the phenyl group, the 1,2,3-triazole ring, and the aldehyde functional group. While a dedicated, fully assigned Raman spectrum for this specific compound is not extensively detailed in current literature, analysis can be inferred from studies on related triazole and aromatic compounds.
Key vibrational modes anticipated in the Raman spectrum would include:
Phenyl Ring Vibrations: Strong bands associated with C-C stretching within the aromatic ring, typically found in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹.
Triazole Ring Vibrations: The triazole ring has characteristic stretching (C=N, N=N) and deformation modes. Studies on 1,2,4-triazole (B32235) derivatives have identified ring stretching and breathing modes that are sensitive to substitution. scilit.com These are typically observed in the 1200-1500 cm⁻¹ range. rsc.org
Aldehyde Group Vibrations: A prominent feature would be the C=O stretching vibration of the carbaldehyde group, which is a strong Raman scatterer, typically appearing in the 1650-1750 cm⁻¹ region. The C-H stretch of the aldehyde is also characteristic and usually found between 2700 and 2900 cm⁻¹.
Inter-ring Vibrations: Stretching and deformation modes corresponding to the C-N bond linking the phenyl and triazole rings, and the C-C bond linking the triazole and aldehyde groups, would also be present at lower frequencies.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental Raman bands. scilit.com Such analysis allows for a detailed correlation between the spectral features and the molecular structure, confirming the integrity and identity of the synthesized compound.
Mass Spectrometry Approaches
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS is used to confirm its molecular formula, C₉H₇N₃O. nih.govsigmaaldrich.com The technique provides strong evidence of successful synthesis by matching the experimentally measured mass to the theoretically calculated exact mass. researchgate.net
Table 1: HRMS Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇N₃O | nih.govsigmaaldrich.combiosynth.comscbt.com |
| Molecular Weight (Nominal) | 173.17 g/mol | sigmaaldrich.combiosynth.comscbt.com |
| Calculated Exact Mass | 173.05891 Da | nih.gov |
This interactive table summarizes the key high-resolution mass spectrometry data for the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion (in this case, the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.
A plausible fragmentation pathway would likely involve:
Loss of a Nitrogen Molecule (N₂): A characteristic fragmentation for many nitrogen-containing heterocyclic compounds, including triazoles, is the elimination of a stable N₂ molecule from the ring. rsc.org
Cleavage of the Aldehyde Group: Fragmentation may occur via the loss of the formyl radical (•CHO) or carbon monoxide (CO) after initial rearrangement.
Fragmentation of the Phenyl Group: The phenyl ring can undergo fragmentation, leading to characteristic ions.
Cleavage at the Phenyl-Triazole Bond: The bond connecting the phenyl ring to the triazole ring can cleave, leading to ions corresponding to the phenyl cation (C₆H₅⁺) or the triazole-carbaldehyde portion.
Studies on similar structures, such as 1-benzyl-4-phenyl-1H-1,2,3-triazole, show characteristic losses of the benzyl (B1604629) group and N₂ from the triazole ring, supporting these predicted pathways. rsc.org
Ion Mobility Spectrometry (IMS) for Isomer Separation and Conformation
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, allowing for the differentiation of isomers—molecules with the same mass and elemental formula but different structures. researchgate.net
For this compound, IMS-MS could be a valuable tool for:
Isomer Separation: Distinguishing it from its structural isomers, such as 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde, where the phenyl group is attached to a different nitrogen atom in the triazole ring. These isomers would have identical masses but different shapes, leading to different drift times in an IMS cell. The technique has proven effective for separating other triazole-based metabolites. nih.gov
Conformational Analysis: Providing information about the three-dimensional structure of the molecule in the gas phase. Different conformers (spatial arrangements of the atoms) can sometimes be separated by IMS, offering insights into the molecule's flexibility and preferred shape.
Although the direct application of IMS to this compound is not documented in the reviewed literature, the technique's established ability to separate complex isomeric mixtures makes it a highly relevant and powerful method for future, more in-depth characterization. researchgate.netnih.gov
Electronic Spectroscopy and Photophysical Characterization Methods
Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about electronic energy levels and conjugation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This absorption corresponds to the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The resulting spectrum is a key indicator of the extent of electronic conjugation within a molecule.
The structure of this compound contains a conjugated system comprising the phenyl ring, the triazole ring, and the carbonyl group of the aldehyde. This extended π-system is expected to give rise to distinct absorption bands in the UV region. The primary electronic transitions anticipated are:
π → π Transitions:* These high-intensity absorptions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. They are characteristic of aromatic and unsaturated compounds.
n → π Transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to a π* antibonding orbital.
Fluorescence and Phosphorescence Spectroscopy for Luminescence Properties
The luminescence properties of this compound and its derivatives are of significant interest for applications in areas such as fluorescent labeling and optoelectronics. nih.govnih.gov Fluorescence and phosphorescence spectroscopy are powerful tools to investigate the electronic transitions and excited state dynamics of these molecules.
The fluorescence of 1,2,3-triazole derivatives is highly dependent on the nature and position of substituents on the triazole and phenyl rings. For instance, studies on various substituted 1,2,3-triazoles have shown that the introduction of electron-donating and electron-withdrawing groups can tune the emission wavelength and fluorescence quantum yield. nih.gov Research on pyrene-substituted 1,2,3-triazoles has demonstrated high fluorescence quantum yields, ranging from 71% to 81%, with emission maxima in the blue region of the spectrum (around 415-436 nm). nih.gov Another study on nicotinonitrile 1,2,3-triazole derivatives reported blue fluorescence with emission bands in the 395-425 nm range and quantum yields between 10% and 49%. scholaris.ca
While specific fluorescence data for this compound is not extensively reported in the reviewed literature, the general photophysical behavior of related compounds suggests that it would exhibit fluorescence, likely in the UV or blue region of the spectrum. The presence of the phenyl and carbaldehyde groups is expected to influence the energy of the excited states and thus the emission characteristics.
Phosphorescence, the emission of light from a triplet excited state, is another important photophysical property. While detailed phosphorescence studies on this compound are scarce, the investigation of related nitrogen-rich fused heterocycles like pyrazolo[3,4-d] nih.govnih.govacs.orgtriazoles has shown that these systems can be weakly fluorescent, which often implies the population of triplet states. scholaris.caresearchgate.net The study of such properties is crucial for applications that require long-lived excited states.
A representative table of photophysical data for various 1,2,3-triazole derivatives is presented below to illustrate the range of observed properties.
| Compound Type | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Reference |
| Pyrene-substituted 1,2,3-triazoles | ~350-400 | 415-436 | 0.71-0.81 | nih.gov |
| Nicotinonitrile 1,2,3-triazole derivatives | ~335-340 | 395-425 | 0.10-0.49 | scholaris.ca |
| 4,5-Bis(arylethynyl)-1,2,3-triazoles | 252-306 | 395-609 | up to 0.60 | mdpi.com |
| 9-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-6-hydroxy-3H-xanthen-3-one derivatives | 500 | ~520-550 | High | nih.gov |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an indispensable technique for the stereochemical analysis of chiral molecules. In the context of this compound, the introduction of a chiral center or the presence of atropisomerism in its derivatives allows for the use of CD spectroscopy to determine their absolute configuration and study their conformational dynamics in solution.
The synthesis of chiral 1,2,3-triazole derivatives has been a subject of interest, with studies reporting the preparation of hybrids with chiral Schiff bases. nih.gov For such molecules, CD spectroscopy provides unique spectral signatures that are characteristic of their specific three-dimensional arrangement. For example, theoretical and experimental studies on stereoregular dense triazole uniform oligomers have shown that a CD signal arises from the chiral arrangement of two neighboring 1,2,3-triazole residues. documentsdelivered.com
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental CD spectroscopy to predict and interpret the spectra, aiding in the assignment of absolute configurations. documentsdelivered.com The following table provides an example of the type of data that can be obtained from CD spectroscopy for chiral triazole derivatives.
| Chiral Triazole Derivative | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) | Reference |
| Dibenzocyclooctyne-triazole adduct (Enantiomer 1) | 233 | Positive | nih.gov |
| Dibenzocyclooctyne-triazole adduct (Enantiomer 1) | 270-320 | Positive (with vibronic signature) | nih.gov |
| Dibenzocyclooctyne-triazole adduct (Enantiomer 2) | 233 | Negative | nih.gov |
| Dibenzocyclooctyne-triazole adduct (Enantiomer 2) | 270-320 | Negative (with vibronic signature) | nih.gov |
X-ray Diffraction Methodologies
X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, both single-crystal and powder X-ray diffraction provide invaluable information about their molecular structure, conformation, and solid-state packing.
Single-Crystal X-ray Diffraction for Absolute Configuration and Detailed Molecular Structure
Single-crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. For chiral derivatives, SC-XRD can be used to establish the absolute configuration.
While the crystal structure of this compound itself is not found in the reviewed literature, the structures of several closely related derivatives have been reported. For example, the crystal structure of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde has been determined, revealing a nearly planar geometry. acs.org In another example, the crystal structure of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate (B1203000) shows a "V" shape, with a significant dihedral angle between the phenyltriazolyl and phenyl-CO2CH2 moieties. researchgate.net
The crystal structure of 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole reveals a twisted L-shape, with the dihedral angle between the aromatic rings of the N-bound benzene (B151609) and C-bound benzyl groups being 70.60(9)°. nih.gov The triazole ring itself is planar, and the nitro group is co-planar with the benzene ring to which it is attached. nih.gov
These studies demonstrate how SC-XRD can reveal subtle conformational differences arising from changes in substitution patterns. The table below summarizes key crystallographic data for a related triazole derivative.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde | Monoclinic | P21/c | 11.4130(5) | 4.80280(10) | 15.5916(11) | 103.373(7) | researchgate.net |
| (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate | Monoclinic | P21 | 4.5661(5) | 10.5573(14) | 13.9694(19) | 90.594(6) | researchgate.net |
| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | Monoclinic | P21/c | 11.4130(5) | 4.80280(10) | 15.5916(11) | 103.373(7) | nih.gov |
Powder X-ray Diffraction for Polymorphic Analysis and Crystallinity Assessment
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of crystalline materials. It is particularly useful for assessing the crystallinity of a bulk sample and for identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystal structures, is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical properties.
While specific PXRD patterns for this compound are not detailed in the available literature, the application of this technique to other triazole-containing compounds illustrates its utility. For instance, PXRD has been used to characterize and differentiate various substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives. mdpi.com The diffraction patterns provide a unique fingerprint for each crystalline phase, allowing for phase identification and purity assessment.
In a study of N-substituted-1,2,3-triazoles, the synthesized compounds were characterized by various spectral techniques, and their purity was confirmed, which often involves PXRD to ensure a single crystalline phase. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of the crystal lattice of the compound. Although a specific data table for the title compound is not available, a hypothetical representation of PXRD data is provided below to illustrate the format.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 65 |
| 25.1 | 3.54 | 90 |
| 28.9 | 3.09 | 50 |
This table represents a typical set of data obtained from a PXRD experiment, which would be used to identify the specific crystalline form of this compound or its derivatives.
Computational and Theoretical Investigations of 1 Phenyl 1h 1,2,3 Triazole 4 Carbaldehyde
Electronic Structure and Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are critical determinants of a molecule's physical and chemical properties. Computational chemistry offers a powerful lens to examine these features at the atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic properties of molecules. For 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) or 6-31+g(d,p). nih.govresearchgate.net
These calculations yield the most stable three-dimensional structure of the molecule by minimizing its energy. Key parameters obtained include bond lengths, bond angles, and dihedral angles. For instance, in a study of a closely related compound, 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile, the geometry was optimized using the B3LYP/6–31+g(d,p) method and the results were found to be in good agreement with experimental X-ray diffraction data. researchgate.net Similarly, for this compound, DFT would elucidate the planarity of the triazole ring and the relative orientations of the phenyl and carbaldehyde substituents.
Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. Time-dependent DFT (TD-DFT) calculations can simulate electronic absorption spectra, revealing that charge transfer occurs within the molecule. nih.govmdpi.com
A representative table of optimized geometric parameters that would be obtained from a DFT calculation is shown below.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | C=O (aldehyde) | ~1.21 Å |
| C-C (triazole-aldehyde) | ~1.45 Å | |
| N=N (triazole) | ~1.30 Å | |
| N-N (triazole) | ~1.37 Å | |
| C-N (phenyl-triazole) | ~1.43 Å | |
| Bond Angle (°) | O-C-C (aldehyde) | ~124° |
| C-C-N (triazole) | ~129° | |
| N-N-N (triazole) | ~105° | |
| Dihedral Angle (°) | Phenyl-Triazole | ~39° |
Note: The values in this table are illustrative, based on data from structurally similar compounds and general chemical principles. mdpi.comnih.gov
For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. These methods are computationally more intensive than DFT but are based on first principles without empirical parameterization. They are particularly useful for refining the electronic energy and describing electron correlation effects more accurately. In studies of similar 1,2,3-triazole systems, MP2 methods with extensive basis sets like 6-311++G(2d,2p) have been used to validate and supplement DFT results, providing a more robust understanding of the conformational energies.
The this compound molecule has rotational freedom around the single bonds connecting the phenyl group to the triazole ring and the carbaldehyde group to the triazole ring. This rotation gives rise to different conformers with varying energies.
The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the electron density topology to define atomic basins and the nature of chemical bonds. By examining the properties at bond critical points (BCPs), QTAIM can classify interactions as either shared (covalent) or closed-shell (like ionic bonds or van der Waals interactions). This provides a rigorous framework for identifying and characterizing intramolecular hydrogen bonds or other weak interactions that may influence the molecule's preferred conformation.
Spectroscopic Parameter Predictions and Simulations
Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural confirmation of synthesized compounds.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), is widely employed to predict the isotropic magnetic shielding tensors for each nucleus. mdpi.comorientjchem.org
These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental spectra, researchers can confirm the proposed structure and assign specific signals to the correct atoms. Such theoretical studies have been successfully applied to various triazole derivatives to distinguish between possible tautomers or isomers. ufv.br
The table below illustrates a typical comparison between experimental and computationally predicted NMR chemical shifts for a molecule like this compound.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Aldehyde | ||
| C=O | ~185.0 | - |
| C-H | - | ~10.1 |
| Triazole Ring | ||
| C4 | ~148.0 | - |
| C5 | ~125.5 | ~8.2 |
| Phenyl Ring | ||
| C1' (ipso) | ~136.5 | - |
| C2'/C6' (ortho) | ~120.5 | ~7.8 |
| C3'/C5' (meta) | ~130.0 | ~7.6 |
| C4' (para) | ~129.0 | ~7.5 |
Note: These values are illustrative and based on data from structurally related compounds such as 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde and other derivatives. mdpi.com The accuracy of the prediction depends on the level of theory, basis set, and consideration of solvent effects.
Theoretical Vibrational Frequency Analysis and Infrared/Raman Spectra Simulation
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), is a fundamental tool for understanding the molecular vibrations of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which upon diagonalization yields the vibrational frequencies and their corresponding normal modes.
These calculated frequencies allow for the simulation of infrared (IR) and Raman spectra. The intensities of IR bands are proportional to the square of the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. Comparing these simulated spectra with experimental data, where available, can aid in the assignment of vibrational modes to specific functional groups within the molecule. For instance, characteristic stretching frequencies for the C=O of the aldehyde group, the C=C and C-H bonds of the phenyl ring, and the vibrations of the triazole ring can be identified.
While specific, detailed theoretical vibrational frequency data for this compound is not extensively published in publicly accessible literature, general principles of computational chemistry allow for a qualitative understanding. The table below provides a hypothetical representation of expected vibrational modes and their approximate frequency ranges based on known data for similar functional groups.
Table 1: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) |
| C-H stretch | Phenyl Ring | 3100-3000 |
| C-H stretch | Triazole Ring | 3150-3100 |
| C=O stretch | Aldehyde | 1700-1680 |
| C=C stretch | Phenyl Ring | 1600-1450 |
| N=N stretch | Triazole Ring | 1500-1400 |
| C-N stretch | Triazole Ring | 1350-1250 |
| C-H in-plane bend | Phenyl/Triazole | 1300-1000 |
| C-H out-of-plane bend | Phenyl/Triazole | 900-675 |
Note: This table is illustrative and based on general group frequencies. Actual calculated values would require specific DFT computations.
Simulation of UV-Vis and Fluorescence Spectra and Excited State Calculations
The electronic transitions of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of the energies of excited states and the oscillator strengths for transitions between the ground and excited states. These calculations are crucial for simulating the Ultraviolet-Visible (UV-Vis) absorption spectrum. The simulated spectrum can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands.
For this compound, the electronic transitions are expected to be of π → π* and n → π* character, primarily involving the phenyl ring, the triazole system, and the carbonyl group of the aldehyde. The specific energies of these transitions are influenced by the conjugation between these different parts of the molecule.
Fluorescence spectra can also be simulated by first optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition from S1 back to the ground state (S0). The difference in energy corresponds to the emitted photon. The study of related 1,2,3-triazole derivatives has shown that their photophysical properties are sensitive to the molecular environment. nih.gov
Reaction Mechanism Elucidation and Energy Profiles
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. This includes identifying the structures of reactants, products, intermediates, and, crucially, transition states.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Following for Key Reactions
A key reaction for this molecule is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for the synthesis of 1,2,3-triazoles. Theoretical studies can map out the entire reaction pathway for the formation of the triazole ring. This involves locating the transition state for the cycloaddition step. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reacting species at the point of highest energy.
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction of interest.
Calculation of Activation Barriers and Reaction Enthalpies
From the energies of the reactants, transition state, and products, important thermodynamic and kinetic parameters can be calculated. The activation barrier (or activation energy, Ea) is the energy difference between the reactants and the transition state. A lower activation barrier indicates a faster reaction. The reaction enthalpy (ΔH) is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).
For the synthesis of this compound, computational studies could compare the activation barriers for different catalytic systems or reaction conditions to predict the most efficient synthetic route.
Solvent Effects in Theoretical Reaction Studies using Implicit and Explicit Solvent Models
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in two primary ways:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. While more computationally expensive, this method can provide a more accurate description of the solvation environment.
For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates or transition states, thereby altering the activation barrier and reaction rate.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While static quantum chemical calculations provide valuable information about the energetics and properties of a molecule at its equilibrium geometry, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. In an MD simulation, the motion of each atom in the system is calculated by solving Newton's equations of motion.
For this compound, MD simulations can be used to study:
Conformational Dynamics: The molecule has rotational freedom around the bond connecting the phenyl ring to the triazole ring. MD simulations can explore the different conformations the molecule can adopt in solution and the timescales of these conformational changes.
Solvation Structure: MD simulations with explicit solvent molecules can reveal the detailed structure of the solvent around the solute molecule. This includes identifying preferential sites for hydrogen bonding and other intermolecular interactions.
Interactions with other molecules: If studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can provide insights into the binding process, the stability of the complex, and the key interactions that govern binding affinity. While no specific MD simulations for this exact compound are publicly available, studies on similar triazole derivatives interacting with biological targets highlight the utility of this approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (if applicable for biological systems)
The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, making it a frequent subject of Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies. These computational techniques are instrumental in drug discovery, providing models that correlate a compound's structural features with its biological activity, thereby guiding the design of more potent and selective therapeutic agents. nih.gov While specific QSAR models for this compound are not widely published, extensive research on analogous series of 1,2,3-triazole derivatives offers significant insights into the structural requirements for various biological activities, including anticancer and antifungal effects.
Anticancer Activity:
QSAR is a powerful tool used to understand the structure-activity relationships of 1,2,3-triazole derivatives and to facilitate the discovery of potential anticancer compounds. nih.gov In one study, QSAR models were developed for a series of 32 1,2,3-triazole derivatives tested against four human cancer cell lines (HuCCA-1, HepG2, A549, and MOLT-3). nih.gov The models successfully identified crucial molecular descriptors and structural moieties essential for potent cytotoxic activity. nih.gov
Another study focused on a series of 1,2,3-triazole-containing hybrids as potential antitumor agents. nih.gov DFT calculations and molecular docking studies were employed to understand the geometry and binding modes of these compounds. The results indicated that substituents on the phenyl ring significantly modulate the geometry and, consequently, the biological activity. For example, within a series of 4-substituted phenyl-1,2,3-triazole derivatives, the 4-aminophenyl derivative showed the highest potency against HepG-2, HCT-116, and MCF-7 cancer cell lines, suggesting that electronic and hydrogen-bonding properties of the substituent are key determinants of activity. nih.gov
Table of QSAR Model Details for Anticancer 1,2,3-Triazoles
| Model Target | QSAR Method | Key Findings/Descriptors | Reference |
|---|---|---|---|
| Cytotoxicity (4 cancer cell lines) | Multiple Linear Regression | Identified crucial moieties and properties for potent anticancer activity. | nih.gov |
| Antitumor Activity (3 cancer cell lines) | 3D-QSAR (Topomer CoMFA) | Steric and electrostatic fields are significant contributors to activity. | researchgate.net |
Antifungal Activity:
The 1,2,3-triazole core is also present in many antifungal agents. 3D-QSAR models have been developed to guide the synthesis of novel triazole derivatives with improved antifungal properties. A recent study on 2-Aryl-1,2,3-triazole derivatives established a 3D-QSAR model that successfully guided the optimization of a lead compound against the fungus Rhizoctonia solani. The model highlighted the importance of steric and electrostatic fields, leading to the synthesis of a derivative with superior activity compared to commercial fungicides. acs.org
Cheminformatics in Drug Design:
Applications of 1 Phenyl 1h 1,2,3 Triazole 4 Carbaldehyde in Diverse Research Fields
Medicinal Chemistry and Biological Activity Studies
The compound 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a significant molecule in medicinal chemistry, primarily serving as a foundational structure for the development of novel therapeutic agents. Its unique architecture, combining a stable 1,2,3-triazole ring with a reactive aldehyde functional group, makes it a valuable intermediate in organic synthesis and drug discovery. cymitquimica.com The triazole moiety is known for its diverse biological activities, while the aldehyde group provides a reactive site for further molecular elaboration. cymitquimica.com
This compound is a versatile scaffold used extensively in the synthesis of more complex, biologically active molecules. cymitquimica.com The aldehyde functional group is particularly useful, as it can be readily transformed into other functionalities. For example, it can be oxidized to form the corresponding carboxylic acid, reduced to an alcohol, or undergo condensation reactions with amines to produce Schiff bases. This chemical reactivity allows for the introduction of various pharmacophores and the construction of large libraries of derivatives.
The core triazole ring is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which facilitates the efficient and regioselective creation of 1,4-disubstituted triazoles. nih.gov This methodology enables the linkage of the 1-phenyl-1,2,3-triazole-4-carbaldehyde core to other molecular fragments, such as flavonoids, steroids, or other heterocyclic systems, to create hybrid molecules with potentially enhanced or novel biological activities. nih.govnih.gov Researchers have used this scaffold as an intermediate for synthesizing compounds aimed at treating a wide range of conditions, including cancer, microbial infections, and inflammatory diseases. mdpi.com
The this compound framework is an excellent platform for conducting structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—namely the phenyl ring, the triazole core, and the derivative synthesized from the aldehyde group—researchers can identify the structural features essential for a specific biological activity.
For instance, in the development of anticancer agents based on 1,2,3-triazole-containing pyridine (B92270) derivatives, SAR studies indicated that the presence of a methoxy (B1213986) group on the arylpyridine moiety and a 3-phenoxy group on the benzyl (B1604629) group were favorable for activity against A549 lung cancer cells. nih.gov In another study on HIV-1 capsid inhibitors, a series of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives were synthesized, and their evaluation revealed crucial structural requirements for potent antiviral activity. nih.gov Similarly, for novel carbonic anhydrase-II inhibitors, preliminary SAR suggested that incorporating a polar group on the phenyl ring of the triazole derivative enhanced the inhibitory activity. frontiersin.org These studies are critical for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
A significant application of this compound is in the creation of specific enzyme inhibitors and receptor ligands. The triazole ring's ability to participate in hydrogen bonding and π-π stacking interactions contributes to its effective binding at the active sites of various biological targets. mdpi.com
Derivatives of this compound have been successfully designed to target several key enzymes and receptors:
Carbonic Anhydrase (CA) Inhibitors : Novel series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides have been synthesized and shown to be excellent inhibitors of several human carbonic anhydrase isoforms (hCA I, II, IV, and IX). nih.gov These enzymes are implicated in conditions like glaucoma and cancer. nih.gov
HIV-1 Capsid (CA) Protein Inhibitors : Based on the scaffold of a known inhibitor, researchers developed 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives that demonstrated potent anti-HIV-1 activity by directly targeting the viral capsid protein. nih.gov
Pregnane X Receptor (PXR) Antagonists : To address adverse drug responses, 1H-1,2,3-triazole-4-carboxamides derived from the core structure have been optimized to act as highly potent and selective inverse agonists and antagonists of PXR, a key regulator of drug metabolism. nih.gov
| Derivative Class | Enzyme/Receptor Target | Key Findings | Reference |
|---|---|---|---|
| 1H-1,2,3-triazole-4-carboxamides | Pregnane X Receptor (PXR) | Led to the discovery of potent and selective inverse agonists and antagonists with low nanomolar IC50 values. | nih.gov |
| 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives | HIV-1 Capsid (CA) Protein | Demonstrated potent antiviral activities (e.g., EC50 = 3.13 μM for compound 6a-9) by direct interaction with the CA protein. | nih.gov |
| 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | Carbonic Anhydrase (hCA) Isoforms | Exhibited excellent inhibition against hCA I, II, IV, and IX, with inhibition constants (Ki) in the nanomolar range. | nih.gov |
The 1,2,3-triazole nucleus is a well-established pharmacophore in the development of antimicrobial and antiviral agents. cymitquimica.comresearchgate.net this compound serves as a key starting material for creating new molecules to combat drug-resistant pathogens.
In the field of antibacterial and antifungal research, novel 1H-1,2,3-triazole derivatives of metronidazole (B1676534) were synthesized and showed significantly higher inhibition rates against various fungal and bacterial strains compared to the parent drug. beilstein-journals.org Similarly, new 1,2,3-triazole glycosides were synthesized via click chemistry and evaluated for their activity against Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger, with some compounds showing promising results. nih.gov
In antiviral research, beyond the HIV-1 inhibitors mentioned previously nih.gov, the triazole scaffold has been explored for activity against other viruses. Phenylpyrazolone-1,2,3-triazole hybrids have been investigated for their potential to inhibit the SARS-CoV-2 main protease. nih.gov The metabolic stability and hydrogen bonding capability of the 1,2,3-triazole ring make it a valuable component in designing effective antiviral drugs. nih.gov
The development of novel anticancer agents is one of the most explored applications for derivatives of this compound. The triazole moiety is a feature of many compounds with antiproliferative properties. nih.gov
Researchers have created numerous hybrid molecules that demonstrate significant cytotoxicity against various cancer cell lines:
Andrographolide Derivatives : By conjugating the triazole scaffold with andrographolide, a natural diterpenic lactone, scientists developed new compounds with improved antiproliferative activity. mdpi.com One derivative was found to induce G2/M cell cycle arrest and apoptosis in pancreatic cancer cells and showed synergistic effects with the chemotherapy drug 5-fluorouracil. mdpi.comulisboa.pt
Chalcone (B49325) Hybrids : 1,2,3-triazole-containing chalcone derivatives have been synthesized and show potential activity against lung cancer (A549) cells. nih.gov
Indole (B1671886) Conjugates : The combination of the 1,2,3-triazole ring with an indole moiety has been pursued as a strategy to develop novel anticancer candidates. nih.gov
These studies highlight the utility of the this compound scaffold in generating diverse molecular architectures with potent anticancer activity.
| Derivative Class | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Andrographolide-1,2,3-triazole conjugates | PANC-1 (Pancreatic) | Induced G2/M cell cycle arrest and apoptosis; showed synergy with 5-fluorouracil. | mdpi.comulisboa.pt |
| 1,2,3-triazole-containing chalcones | A549 (Lung) | Compounds showed potential activity with IC50 values in the single-digit micromolar range. | nih.gov |
| 1,2,3-triazole-containing etodolac (B1671708) derivatives | A549 (Lung) | SAR study revealed the phenyl ring on the triazole is crucial for antiproliferative activity. | nih.gov |
Beyond direct therapeutic applications, this compound and its derivatives are valuable tools in chemical biology as molecular probes. lookchem.com These probes are designed to detect, visualize, or interact with specific biological targets, aiding in the study of cellular processes and disease mechanisms.
Derivatives have been developed for:
Tau Protein Detection : In the context of Alzheimer's disease research, 1,2,3-triazole-based benzothiazole (B30560) derivatives have been synthesized and studied as potential fluorescent ligands for the detection of tau protein aggregates. nih.gov
Protein Labeling : The reactivity of the aldehyde allows for the creation of probes for site-specific modification of proteins. 1H-1,2,3-triazole-4-carbaldehyde derivatives can be used for the specific labeling of the N-terminus of proteins and peptides with functional tags like fluorophores or biotin (B1667282) under mild conditions. researchgate.net This enables detailed studies of protein function and localization.
Material Science and Advanced Functional Materials
The structural features of this compound, particularly the presence of the nitrogen-rich triazole ring and the reactive aldehyde group, make it a promising candidate for the development of a wide array of advanced functional materials.
Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The triazole moiety within this compound can act as a ligand, coordinating with metal ions to form stable complexes. The aldehyde group can be readily converted into other functional groups, such as carboxylates or Schiff bases, which can then serve as multitopic linkers for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).
While direct synthesis of MOFs using this compound is not extensively documented, the synthesis of MOFs from similar triazole-containing ligands is well-established. For instance, the replacement of traditional pillar ligands with custom-designed triazole-based ligands in existing MOF structures has been shown to enhance properties like CO2 uptake. The functionalization of triazole-based MOFs with aldehyde groups is also a known strategy to create photoactive materials.
The general approach involves the reaction of a metal salt with the triazole-based ligand, often under solvothermal conditions. The resulting porous materials have potential applications in gas storage and separation.
Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Triazole derivatives are recognized for their role in the development of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. While the direct application of this compound in OLEDs is not prominently reported, its derivatives, particularly those that form luminescent metal complexes, hold significant potential.
Iridium(III) complexes with triazole-based ligands are of particular interest due to their high phosphorescence quantum yields and tunable emission colors. nih.gov The aldehyde group of this compound can be used to synthesize more complex ligands, such as Schiff bases, which can then be used to create luminescent iridium(III) complexes. These complexes are potential candidates for use as emitters in OLEDs. The introduction of different substituents on the phenyl ring or the triazole core can fine-tune the electronic and photophysical properties of the resulting materials. nih.gov
Development of Fluorescent Probes and Chemosensors
The aldehyde group of this compound is a key feature for the development of fluorescent probes and chemosensors. Through condensation reactions with various amines or hydrazines, a wide range of Schiff base or hydrazone derivatives can be synthesized. These derivatives often exhibit changes in their fluorescence properties upon binding with specific metal ions or anions, making them effective chemosensors.
For example, Schiff bases derived from aldehydes containing a triazole ring have been shown to be selective and sensitive for the detection of various metal ions, including Pb2+, Fe3+, and Cr3+. nih.govnih.gov The sensing mechanism often involves a photoinduced electron transfer (PET) process, where the binding of the analyte alters the electronic properties of the sensor molecule, leading to a "turn-on" or "turn-off" fluorescent response.
A notable example is a triazole-based bis-Schiff base that acts as a reversible fluorescent-colorimetric chemosensor for Pb2+ ions in aqueous media, with a low detection limit. nih.gov Similarly, other Schiff base compounds containing a 1,2,3-triazole group have been developed for the selective sensing of various cations and anions. nih.gov
Table 1: Examples of Chemosensors Derived from Triazole Aldehydes
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Reference |
| Triazole-based bis-Schiff base | Pb2+ | Colorimetric and Fluorescent | nih.gov |
| Schiff base with 1,2,3-triazole | Fe3+, Cr3+, CNO-, N3- | Fluorescent | nih.gov |
| Phenylthiadiazole-based Schiff base | Al3+, Zn2+ | Fluorescent | scilit.com |
| o-vanillin-p-aminoacetophenone Schiff base | Al3+ | Fluorescent | semanticscholar.org |
Role in Self-Assembly Processes and Supramolecular Architectures
The planar structure of the triazole and phenyl rings, combined with the reactive aldehyde group, makes this compound a suitable building block for creating molecules that can participate in self-assembly processes. The formation of Schiff bases or hydrazones introduces additional hydrogen bonding sites and the potential for π-π stacking interactions, which are key driving forces in the formation of ordered supramolecular architectures.
While specific studies on the self-assembly of this compound derivatives are not widely available, the principles of supramolecular chemistry suggest their potential in this area. For instance, hydrazone derivatives of similar aromatic aldehydes are known to form various supramolecular structures, such as gels and liquid crystals.
Application in Polymer Chemistry and Nanomaterials
The functional aldehyde group of this compound allows for its incorporation into polymer chains, either as a pendant group or as part of the main chain. This can be achieved through polymerization of a monomer derived from the aldehyde or by post-polymerization modification. The resulting polymers would benefit from the inherent properties of the triazole ring, such as thermal stability and the ability to coordinate with metal ions.
Polymers containing pendant 1,2,4-triazole (B32235) moieties have been shown to be effective in the extraction of heavy metal cations from aqueous solutions. rsc.org While this study focuses on a different isomer of triazole, it highlights the potential of triazole-containing polymers in environmental applications. Furthermore, the synthesis of dense 1,2,3-triazole polymers is an active area of research, with a focus on creating materials with unique functional properties. mdpi.com
Catalysis and Ligand Design
The nitrogen atoms of the triazole ring in this compound can act as donor atoms for the coordination of metal ions, making it a valuable scaffold for ligand design in catalysis. The aldehyde group provides a convenient handle for the synthesis of more complex, multidentate ligands, such as Schiff bases.
Palladium complexes with ligands derived from triazoles have been successfully used as catalysts in various organic reactions, including domino Sonogashira coupling/cyclization reactions for the synthesis of benzofurans and indoles. nih.gov These catalysts have shown good activity and have been employed in the synthesis of diverse organic molecules.
The general strategy involves the synthesis of a Schiff base ligand by reacting this compound with a suitable amine, followed by the complexation of the ligand with a palladium salt. The resulting complex can then be used as a catalyst in various cross-coupling reactions. The electronic and steric properties of the ligand can be tuned by modifying the amine component, which in turn can influence the catalytic activity of the palladium complex.
Precursor for N-Heterocyclic Carbene (NHC) Ligands and other Donor Ligands
The this compound scaffold is a key starting point for the synthesis of specialized donor ligands for coordination chemistry. Its primary role in this context is as a precursor to a class of N-Heterocyclic Carbenes (NHCs) known as mesoionic carbenes (MICs), specifically 1,2,3-triazol-5-ylidenes. nih.govresearchgate.net
The typical synthetic route involves the alkylation of the 1,4-disubstituted 1,2,3-triazole at the N3 position, which is the most nucleophilic site, to form a 1,2,3-triazolium salt. nih.gov This salt is the direct precursor to the carbene. Deprotonation of the triazolium salt generates the 1,2,3-triazol-5-ylidene, a mesoionic carbene that cannot be represented by a neutral, octet-obeying Lewis structure and possesses strong σ-donating properties. nih.govacs.org These MICs derived from triazoles are noted for their high modularity, as functional groups on the starting triazole aldehyde can be easily varied to fine-tune the steric and electronic properties of the resulting ligand. nih.govnih.gov
Beyond NHCs, the aldehyde group of this compound provides a direct handle for creating other types of donor ligands. mdpi.com Condensation reactions with primary amines readily convert the aldehyde into imine derivatives. These imine-functionalized triazoles can act as bidentate or polydentate ligands, coordinating to metal centers through the imine nitrogen and one of the triazole nitrogens, making them useful in coordination chemistry. mdpi.com
Ligands for Transition Metal-Catalyzed Organic Reactions
Ligands derived from this compound, particularly the mesoionic carbenes (MICs), have found significant application in transition metal catalysis. The strong σ-donating character of 1,2,3-triazolylidene ligands makes them highly effective in stabilizing metal centers and promoting key catalytic steps like oxidative addition. acs.orgnih.gov
Palladium-NHC complexes, in general, are powerful catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govbohrium.comwikipedia.org The use of triazolylidene ligands offers high stability and efficiency. bohrium.com For instance, palladium(II) complexes bearing triazole-based NHC ligands have demonstrated very promising performance in Suzuki-Miyaura cross-coupling reactions under mild conditions. researchgate.net The strong bond between palladium and the NHC ligand contributes to the high stability of the active catalytic species, even at low ligand-to-metal ratios and elevated temperatures. nih.gov
Furthermore, iridium(III) complexes incorporating triazolylidene ligands have been synthesized and studied, not only for catalysis but also for their photophysical properties. nih.govnih.gov These complexes can serve as potent phosphorescent emitters, with applications in materials science such as organic light-emitting diodes (OLEDs). nih.govresearchgate.net The modular synthesis of the triazole ligand allows for fine-tuning of the emission color from blue to red. nih.gov The combination of a 1-phenyl-4-substituted-1,2,3-triazole with an ancillary ligand on an iridium(III) center allows for the systematic modification of the complex's frontier molecular orbitals (HOMO/LUMO), thereby controlling its luminescent properties. nih.govcapes.gov.br
Exploration in Organocatalytic Systems
While the derivatives of this compound are extensively used in metal-based catalysis, the exploration of the triazole moiety itself in organocatalytic systems is also an active area of research. The unique electronic properties of the 1,2,3-triazole ring, particularly its ability to form hydrogen bonds and engage in other supramolecular interactions via its polarized C-H bonds, make it a candidate for use in organocatalysis. nih.gov
Although specific examples detailing this compound as a direct organocatalyst are not prominent, the broader class of 1,2,3-triazoles is utilized in anion-binding organocatalysis. nih.gov Organocatalytic methods have also been developed for the synthesis of substituted 1,2,3-triazoles, highlighting the interplay between this heterocyclic core and catalyst design. rsc.org For example, organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been used to promote selective azide-ketone cycloadditions to form triazoles. mdpi.com This indicates the potential for triazole-based structures to act as scaffolds for more complex organocatalytic systems, where the aldehyde function of this compound could be a key site for modification to create a catalytically active molecule.
Agrochemical and Crop Protection Research
In the field of agrochemicals, derivatives of this compound have shown significant promise as antifungal agents for crop protection. The triazole class of compounds is well-known for its fungicidal properties, and researchers have leveraged the this compound scaffold to synthesize new and potent antifungal agents. rsc.orgrsc.org
One notable area of research involves the synthesis of 1,2,3-triazole phenylhydrazone derivatives. These compounds are prepared by reacting the parent triazole aldehyde with various phenylhydrazines. rsc.orgrsc.org A study evaluating these derivatives against several major plant pathogenic fungi revealed significant antifungal activity. rsc.orgrsc.org
One particular derivative, compound 5p ((E)-1-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-N'-(2,4-dichlorophenyl)methanimine), demonstrated broad-spectrum and potent inhibition. rsc.orgrsc.org In-vitro testing showed it to be highly effective against fungi responsible for significant crop diseases. rsc.org For example, it exhibited an EC₅₀ value of 0.18 µg/mL against Rhizoctonia solani, the pathogen that causes rice sheath blight. rsc.orgrsc.org In subsequent in-vivo greenhouse tests, compound 5p provided a protective effect of 91.8% against rice sheath blight at a concentration of 200 µg/mL, which was comparable to the commercial fungicide Validamycin A. rsc.org
Table 1: In Vitro Antifungal Activity (EC₅₀) of Derivative 5p
| Fungal Species | Disease Caused | EC₅₀ (µg/mL) |
| Rhizoctonia solani | Rice Sheath Blight | 0.18 rsc.orgrsc.org |
| Sclerotinia sclerotiorum | Rape Sclerotinia Rot | 2.28 rsc.orgrsc.org |
| Fusarium graminearum | Fusarium Head Blight | 1.01 rsc.orgrsc.org |
| Phytophthora capsici | Phytophthora Blight | 1.85 rsc.orgrsc.org |
These findings underscore the potential of using this compound as a foundational structure for developing new agrochemical fungicides to combat destructive plant diseases. rsc.orgresearchgate.net
Chemical Biology and Biosensor Development
The unique reactivity of the aldehyde group combined with the stable triazole core makes this compound and its analogues valuable tools in chemical biology and for the development of biosensors.
In chemical biology, 1H-1,2,3-triazole-4-carbaldehyde (TA4C) derivatives have been developed as reagents for the site-specific modification of proteins. researchgate.net This method allows for the labeling of the N-terminus of proteins and peptides under mild conditions. The aldehyde group reacts selectively with the N-terminal amine, enabling the conjugation of various functional molecules, such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG), to the protein of interest. researchgate.net This technique is crucial for studying protein function, tracking protein localization, and developing protein-based therapeutics. The reaction proceeds with high conversion rates, achieving 92% for angiotensin I and 90% for ribonuclease A. researchgate.net
In the field of biosensors, the 1,2,3-triazole ring is an excellent structural motif due to its ability to coordinate with both cations and anions. While often used as a simple linker in "click chemistry," the triazole itself can play an active role in molecular recognition. Triazole-based chemosensors have been designed for the detection of various analytes. For instance, derivatives have been created that act as fluorescent "turn-on" sensors for anions like fluoride.
Mechanistic Investigations and Reaction Engineering of 1 Phenyl 1h 1,2,3 Triazole 4 Carbaldehyde Transformations
Kinetic Studies of Key Synthetic and Transformational Reactions
Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For the synthesis of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, two primary routes are commonly employed: the oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
The oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol using an oxidizing agent like manganese dioxide (MnO2) is a key transformation. While specific kinetic data for this exact reaction is not extensively published, studies on the oxidation of alcohols by MnO2 generally indicate that the reaction rate is dependent on the surface area of the MnO2, the solvent, and the structure of the alcohol. The reaction is believed to proceed via a surface-mediated mechanism. Kinetic studies on similar systems, such as the leaching of sphalerite using MnO2 in an acidic medium, have shown the process to be diffusion-controlled with a determined activation energy, suggesting that mass transfer can be a rate-limiting step. mdpi.com
The CuAAC reaction, a cornerstone of click chemistry, is another vital route to the triazole core. The kinetics of the CuAAC reaction have been more extensively studied. These reactions are typically first-order in both the azide (B81097) and the copper(I) catalyst, while the order with respect to the alkyne can be more complex and may vary depending on the reaction conditions and the specific substrates involved. The rate of the CuAAC reaction is significantly influenced by the choice of copper source, ligands, solvent, and temperature. For instance, the use of N,N-diisopropylethylamine (DIPEA) as a base in conjunction with a copper(I) iodide catalyst has been shown to significantly increase reaction yields. beilstein-journals.org Mechanochemical methods have also been shown to be more efficient than corresponding solution-based reactions. beilstein-journals.org
A study on a related compound, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, revealed that its transformation through reaction with various amines is sensitive to both steric and electronic factors, with rearrangement rates being monitored via a high-throughput colorimetric assay. beilstein-journals.orgresearchgate.net This highlights the importance of substituent effects on the reactivity of the triazole system, a principle that directly applies to the transformations of this compound.
Table 1: Factors Influencing Reaction Kinetics
| Reaction Type | Key Kinetic Parameters | Influencing Factors |
| Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | Reaction order, Rate constant, Activation energy | Surface area of MnO₂, Solvent polarity, Temperature, Substrate structure |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reaction order (typically first in azide and Cu(I)), Rate constant | Copper source and ligand, Solvent, Temperature, Base, Reactant concentrations |
| Transformations of the Aldehyde Group | Reaction rate, Equilibrium position | Steric and electronic properties of reactants, Catalyst, Solvent, Temperature |
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. The use of stable isotopes such as ¹³C and ¹⁵N can provide unambiguous evidence for bond-forming and bond-breaking steps.
In the context of this compound synthesis, ¹⁵N labeling of the phenyl azide precursor would be instrumental in confirming the mechanism of the CuAAC reaction. By analyzing the final triazole product using ¹⁵N NMR spectroscopy, the exact connectivity of the nitrogen atoms in the triazole ring can be determined, confirming the regioselectivity of the copper-catalyzed reaction, which predominantly yields the 1,4-disubstituted isomer. organic-chemistry.org While specific studies on the target molecule are not prevalent in the literature, the general methodology is well-established for other nitrogen heterocycles.
For the oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, ¹⁸O labeling of the alcohol or the water in the reaction medium could be used to probe the source of the oxygen atom in the final carbaldehyde product, although in a simple oxidation, it is expected to originate from the alcohol itself. More complex mechanistic questions, such as the involvement of solvent water in intermediate steps, could be addressed with such experiments.
In Situ Spectroscopic Monitoring of Reactions (e.g., IR, NMR flow cells)
For the synthesis of this compound via the CuAAC reaction, in-situ FTIR spectroscopy can be used to monitor the disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and the alkyne C-H stretch (around 3300 cm⁻¹) of the starting materials, along with the appearance of peaks corresponding to the triazole product. nih.gov This allows for the real-time determination of reaction conversion and can be used to optimize reaction conditions. Similarly, in-situ monitoring of the oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol would show the disappearance of the O-H stretch of the alcohol and the appearance of the C=O stretch of the aldehyde product (typically around 1700 cm⁻¹). researchgate.netaiche.orgfrontiersin.orgfrontiersin.org
NMR flow cells offer another powerful tool for reaction monitoring. By continuously flowing the reaction mixture through an NMR spectrometer, the concentrations of reactants, intermediates, and products can be quantified over time. This would be particularly useful for identifying and characterizing transient intermediates in both the synthesis and subsequent transformations of this compound.
Reaction Pathway Mapping and Intermediate Characterization
Mapping the reaction pathway involves identifying all elementary steps and intermediates that connect reactants to products. For the synthesis of this compound, the pathways depend on the chosen synthetic route.
Oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol: This reaction, when using MnO₂, is a heterogeneous process. The proposed mechanism involves the adsorption of the alcohol onto the surface of the manganese dioxide. This is followed by the abstraction of a hydrogen atom from the hydroxyl group and the α-carbon, leading to the formation of the aldehyde and reduced manganese species. The aldehyde is then desorbed from the surface. While direct observation of surface-bound intermediates is challenging, their existence is inferred from kinetic and mechanistic studies of similar oxidation reactions. researchgate.net
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism of the CuAAC reaction is generally accepted to involve a copper(I) acetylide intermediate formed by the reaction of the terminal alkyne with a copper(I) salt. This copper acetylide then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, which then rearranges and releases the 1,4-disubstituted triazole product, regenerating the copper(I) catalyst. organic-chemistry.org The key intermediates in this catalytic cycle are the copper(I) acetylide and the subsequent copper-triazolide species.
Transformations of the aldehyde group, for example, in the synthesis of 1-alkyl-4-formyl-1,2,3-triazoles from a related 1-aryl-4-formyl-1,2,3-triazole, have been shown to proceed through imine formation, followed by a Cornforth rearrangement and subsequent hydrolysis to yield the final product. mdpi.com
Process Optimization and Scale-Up Considerations for Industrial Applications
The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and product quality.
For the synthesis of this compound, the oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol with MnO₂ offers a high-yielding and straightforward laboratory method. For industrial scale-up, optimization would focus on the source and activity of the MnO₂, the solvent choice (considering factors like cost, safety, and environmental impact), reaction temperature, and the method for removing the solid manganese byproducts. The use of a catalytic amount of a more environmentally benign oxidant could also be an area for optimization.
The CuAAC route offers significant flexibility and has been the subject of extensive optimization studies. Key parameters for scale-up include:
Catalyst System: Minimizing the copper catalyst loading is crucial for reducing cost and minimizing residual copper in the final product. The choice of ligand can significantly impact catalyst activity and stability. researchgate.net Heterogeneous copper catalysts, such as copper on charcoal, offer the advantage of easy separation and recycling, which is highly desirable for industrial processes. soton.ac.uk
Solvent: While many CuAAC reactions are performed in organic solvents, the development of procedures in greener solvents like water or under solvent-free conditions (mechanochemistry) is a major area of research for industrial applications. beilstein-journals.org
Reaction Conditions: Optimizing temperature, reaction time, and reactant concentrations is essential to maximize yield and throughput while minimizing side reactions.
Flow Chemistry: Continuous flow synthesis offers several advantages for scale-up, including improved heat and mass transfer, enhanced safety for handling potentially hazardous intermediates like azides, and the potential for automated process control and optimization. soton.ac.uk A flow process for the synthesis of 1,2,3-triazoles using a heterogeneous copper catalyst has been successfully demonstrated. soton.ac.uk
A scalable, multigram synthesis of the related 1-(4-nitrophenyl)-1H-1,2,3-triazole has been reported, demonstrating the feasibility of producing such compounds in larger quantities. mdpi.com The principles from this study, such as one-pot procedures and efficient purification methods, are directly applicable to the industrial synthesis of this compound.
Future Perspectives and Emerging Research Directions for 1 Phenyl 1h 1,2,3 Triazole 4 Carbaldehyde Chemistry
Development of Novel Chemo- and Regioselective Functionalization Strategies
The future of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde chemistry heavily relies on the development of sophisticated functionalization strategies that can selectively modify specific parts of the molecule. The aldehyde group offers a primary site for a variety of transformations. nih.gov
Key research thrusts include:
Selective Aldehyde Transformations: Beyond standard oxidation to carboxylic acids and reduction to alcohols, research is moving towards more complex, stereoselective additions to the aldehyde, creating chiral centers that are crucial for biological activity.
C-H Activation: Direct functionalization of the C-H bonds on the phenyl ring or the triazole ring itself represents a major frontier. This would allow for the introduction of new substituents without pre-functionalized starting materials, significantly improving synthetic efficiency.
Rearrangement Reactions: Studies have shown that imino derivatives of this compound can undergo ring-degenerate rearrangements. beilstein-journals.org Future work could harness and control these rearrangements as a synthetic tool to create novel isomeric structures that are otherwise difficult to access. beilstein-journals.org This process has been shown to be sensitive to both steric and electronic factors, suggesting that it can be finely tuned. beilstein-journals.org
A summary of known and potential functionalization reactions is presented below.
| Reaction Type | Reagent/Conditions | Product Type | Reference |
| Oxidation | Potassium permanganate (B83412) / Collins reagent (CrO₃:2Py) | 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | nih.gov |
| Reduction | Sodium borohydride (B1222165) | (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | |
| Condensation | Various amines | 1-phenyl-4-imino-1,2,3-triazole derivatives | beilstein-journals.org |
| Condensation | 2-amino-5-amidiniumbenzenethiolate | 6-Amidinium-2-(1-phenyl-1H-1,2,3-triazole-4-yl)benzothiazole | nih.gov |
| Knoevenagel Condensation | Ursolic acid derivative, KOH | Ursolic acid-triazole conjugate | tandfonline.com |
Integration into Complex Molecular Architectures and Natural Product Synthesis
The role of this compound as a versatile intermediate is set to expand, with a focus on its incorporation into highly complex molecules and the total synthesis of natural products. cymitquimica.commdpi-res.com The triazole core is often used as a stable bioisostere for an amide bond, providing resistance to enzymatic degradation while maintaining key intermolecular interactions like hydrogen bonding and dipole interactions. nih.gov
Future research will likely focus on:
Scaffold Hopping: Using the 1-phenyl-1,2,3-triazole core to replace other heterocyclic systems in known bioactive molecules to discover new intellectual property and potentially improved pharmacological profiles.
Synthesis of Hybrid Molecules: Continuing the trend of conjugating the triazole aldehyde with other complex scaffolds, such as indoles and natural products like ursolic acid, to create hybrid molecules with synergistic or novel biological activities. nih.govtandfonline.com For instance, triazole-diindolylmethane conjugates have been synthesized from this aldehyde and evaluated for their antitubercular potential. nih.gov
Macrocycle Synthesis: The defined geometry and reactive handle of the compound make it an ideal component for the synthesis of complex macrocycles, which are of increasing interest in drug discovery for tackling difficult targets like protein-protein interactions.
Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
A significant push towards environmentally benign chemical processes is reshaping the synthesis and application of this compound. researchgate.net The foundational copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction used to form the triazole ring is already considered highly efficient. researchgate.net
Future advancements are expected in the following areas:
Greener Reaction Conditions: Development of protocols that utilize water as a solvent, employ biodegradable catalysts, or operate under solvent-free conditions. researchgate.net Ultrasound-assisted synthesis has already been shown to be an effective, non-conventional route for reactions involving derivatives of this compound. researchgate.net
Catalyst Development: Research into more sustainable catalysts, such as moving from copper to more abundant and less toxic metals or developing metal-free click reactions to synthesize the core structure.
Atom Economy: Designing synthetic routes and subsequent reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, minimizing waste. researchgate.net
Exploration of New Biological Targets and Therapeutic Potential
While derivatives of this compound have shown promise against a range of diseases, a vast landscape of biological targets remains unexplored. The compound serves as a starting point for generating libraries of diverse molecules for screening. cymitquimica.comnih.gov
Emerging research directions include:
New Therapeutic Areas: Moving beyond the established areas of anticancer and antimicrobial research to explore potential applications in neurodegenerative diseases, metabolic disorders, and inflammatory conditions. For example, derivatives have already shown potential as α-glycosidase inhibitors for diabetes treatment. researchgate.net
Mechanism of Action Studies: Utilizing chemical biology and proteomic approaches to deconstruct the specific molecular interactions and identify the precise biological targets of active derivatives. Docking studies have suggested that conjugates of the compound could target the DprE1 enzyme in Mycobacterium tuberculosis. nih.gov
Targeted Drug Delivery: Incorporating the triazole scaffold into larger drug conjugates, where it acts as a stable linker to connect a cytotoxic agent to a targeting moiety like an antibody or peptide.
| Biological Activity | Target/Assay | Derivative Type | Reference |
| Anticancer | Cytotoxicity against cancer cell lines | General derivatives | nih.gov |
| Antitubercular | DprE1 enzyme (via docking) | Triazole-diindolylmethane conjugates | nih.gov |
| Anti-diabetic | α-glycosidase inhibition | Oxime and other derivatives | researchgate.net |
| Anti-hyperuricemia | Xanthine oxidase inhibition | Carboxylic acid derivatives | |
| Anti-Toxoplasma gondii | T. gondii tachyzoites | Ursolic acid conjugates | tandfonline.com |
| Antifungal | Growth inhibition assay | General derivatives |
Innovation in Novel Material Applications and Device Fabrication
The unique electronic and structural properties of the 1,2,3-triazole ring make this compound a promising candidate for advanced materials. lookchem.com Its ability to form stable, conjugated systems and coordinate with metal ions is a key advantage.
Future innovations are anticipated in:
Spin Crossover (SCO) Materials: Expanding on its use in synthesizing ligands for iron(II) SCO complexes. mdpi-res.commdpi-res.com These materials can switch between two different spin states when exposed to external stimuli (like temperature or light), making them candidates for molecular switches and data storage devices.
Organic Electronics: Designing polymers and small molecules derived from the compound for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs), leveraging the electronic properties of the triazole ring.
Chemosensors: Developing derivatives where the interaction of an analyte with a receptor part of the molecule induces a change in the electronic system tied to the triazole, resulting in a detectable colorimetric or fluorescent signal.
Expanding the Scope of Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all components, are a cornerstone of green and efficient chemistry. researchgate.net this compound is an excellent substrate for MCRs due to its reactive aldehyde group.
The field is expected to evolve by:
Discovering Novel MCRs: Designing new reaction cascades that incorporate the triazole aldehyde with other reactants to access novel heterocyclic scaffolds in a single step.
Diversity-Oriented Synthesis: Using a range of substituted anilines to create a library of 1-aryl-1H-1,2,3-triazole-4-carbaldehydes, which can then be used in various MCRs to rapidly generate a large number of structurally diverse molecules for biological screening. An example includes the synthesis of 1,2,3-triazole-tethered 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net
Asymmetric MCRs: Developing chiral catalysts for MCRs involving this aldehyde to produce enantiomerically pure, complex molecules, which is of paramount importance for pharmaceutical applications.
Automated Synthesis and High-Throughput Screening of its Derivatives
To accelerate the discovery of new drugs and materials, the integration of automated synthesis with high-throughput screening (HTS) is essential. The chemistry of this compound is well-suited for this transition.
Future perspectives in this area include:
Flow Chemistry: Adapting the synthesis of the aldehyde and its subsequent reactions to continuous flow platforms. This allows for safer handling of intermediates (like azides), better control over reaction conditions, and facile scaling of production.
Robotic Synthesis Platforms: Using automated liquid-handling robots to perform reactions in microplates, enabling the rapid generation of large libraries of derivatives by varying the reaction partners in MCRs or other condensation reactions.
HTS Integration: Directly linking automated synthesis platforms to HTS assays. For instance, a high-throughput colorimetric assay was used to monitor the kinetics of rearrangement in related iminotriazoles, demonstrating the feasibility of such an approach. beilstein-journals.org This synergy allows for the rapid synthesis and evaluation of thousands of compounds, dramatically speeding up the identification of hits for drug or materials development.
Q & A
Q. Answer :
- NMR : ¹H/¹³C NMR confirms the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and aldehyde proton (δ ~9.8–10.2 ppm) .
- IR : Strong C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹) .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) resolves the planar triazole core and aldehyde geometry (bond angles: C4-C=O ~120°) .
Example : The crystal structure of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde (space group P21/c) shows intermolecular hydrogen bonds stabilizing the lattice .
Advanced: How can this compound be utilized in designing coordination complexes?
Answer :
The aldehyde group acts as a versatile ligand precursor. For example:
- Schiff Base Formation : Condensation with amines (e.g., 1,3-diaminopropane) generates bis(triazole) ligands for Fe(II) helicates .
- Metal Binding : The triazole nitrogen and aldehyde oxygen can coordinate to transition metals (e.g., Cu, Fe), as demonstrated in dinuclear Fe(II) complexes with wide thermal hysteresis .
Synthetic Protocol : React this compound with 1,3-diaminopropane in methanol, followed by metal salt addition (e.g., Fe(ClO₄)₂) under inert atmosphere .
Basic: What storage conditions are optimal to prevent decomposition?
Answer :
Store at –20°C in anhydrous solvents (e.g., DMSO, methanol) under inert gas (N₂/Ar). Avoid prolonged exposure to heat (>40°C) or acidic/basic conditions, which accelerate hydrolysis or rearrangement .
Advanced: What mechanistic role does the aldehyde group play in biological activity, such as α-glycosidase inhibition?
Answer :
The aldehyde forms reversible Schiff bases with lysine residues in enzyme active sites, inhibiting α-glycosidase (IC₅₀ ~12 µM for yeast maltase) .
Structural Insight : XRD data (e.g., PDB ID associated with ) shows the aldehyde group positioned near catalytic amines, enabling covalent modification.
Methodology : Kinetic assays (e.g., spectrophotometric monitoring of p-nitrophenyl glucoside hydrolysis) quantify inhibition .
Advanced: How can computational methods predict the reactivity of this compound in medicinal chemistry applications?
Q. Answer :
- DFT Calculations : Map frontier molecular orbitals to predict nucleophilic/electrophilic sites. The aldehyde carbon (LUMO ~-1.5 eV) is highly reactive toward amines .
- Molecular Docking : Simulate binding to target proteins (e.g., α-glycosidase) using software like AutoDock Vina, focusing on aldehyde-enzyme interactions .
Case Study : Docking of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde into α-glycosidase (PDB: 3W37) predicts hydrogen bonds with Asp214 and Arg442 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
